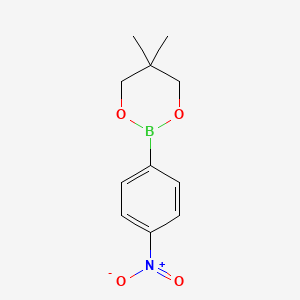

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Descripción general

Descripción

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, also known as DNP, is a boron-containing compound that has been studied for its potential applications in various scientific fields. DNP is a relatively new compound, first synthesized in the early 2000s, and has been the subject of numerous research studies since then. DNP has a unique structure, consisting of a boron atom connected to two nitrophenyl groups and two methyl groups, and has been investigated for its ability to act as a catalyst in a variety of reactions. Additionally, DNP has been studied for its potential uses in a variety of scientific fields, including biochemistry, pharmacology, and materials science.

Aplicaciones Científicas De Investigación

Crystal Structure and Stability

The compound 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane has been studied for its unique crystal structure and stability. An analysis of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a closely related compound, showed an unusual degree of hydrolytic stability and a nearly planar 1,3,2-dioxaborinane ring in its X-ray crystal structure. This suggests potential applications in fields requiring stable, planar heterocyclic compounds (Emsley et al., 1989).

Chemical Behavior and Conformation

Research on the conformation and chemical behavior of 1,3,2-dioxaborinanes, including variants of this compound, provides insights into their properties. The studies have shown that these molecules are conformationally homogeneous, do not contain an axial substituent in the 5 position, and exhibit intensive "oxygen-boron" electron exchange in the heteroring. This knowledge is crucial for applications in chemistry where specific molecular conformations are essential (Kuznetsov et al., 1978).

Application in Nickel Catalysis

A study involving nickel precatalysts for cross-coupling reactions highlighted the use of a compound containing the 5,5-dimethyl-1,3,2-dioxaborinane moiety. This demonstrates the potential of such compounds in facilitating efficient and fast chemical transformations at room temperature, which is significant for various synthetic applications (Jezorek et al., 2014).

Potential in Liquid Crystal Technology

Compounds similar to this compound have been synthesized and found to have promising applications in liquid crystal technology. These compounds are characterized by low nematic-isotropic transition temperatures and high positive dielectric anisotropy, making them suitable for use in high-information electrooptic display devices (Bezborodov & Lapanik, 1991).

Mecanismo De Acción

Target of Action

Similar compounds have been used as precursors for the synthesis of heterocyclic compounds, especially xanthenes and acridinediones .

Mode of Action

It’s known that similar compounds exhibit strong intramolecular o-h…o hydrogen bonding interactions . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Derivatives of similar compounds have been used in the synthesis of various heterocyclic compounds , suggesting that they may play a role in these biochemical pathways.

Result of Action

Similar compounds have shown significant biological activities such as antioxidant and tyrosinase inhibition .

Action Environment

The structure of similar compounds exhibits weak intermolecular c-h…o, π…π, and h…h contacts , which could potentially be influenced by environmental factors.

Propiedades

IUPAC Name |

5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGGUJKPJNSZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395670 | |

| Record name | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502622-85-7 | |

| Record name | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

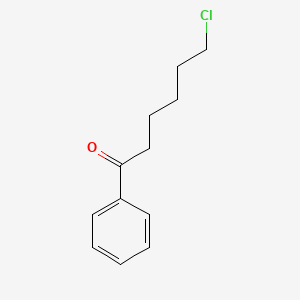

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)

![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)

![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)